2-Methylpentadecane-2-thiol
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Overview
Description
t-Hexadecanethiol is a natural product found in Streptomyces with data available.
Biochemical Analysis
Biochemical Properties
2-Methylpentadecane-2-thiol plays a significant role in biochemical reactions due to its thiol group. Thiols are known to interact with various enzymes, proteins, and other biomolecules. The thiol group can form disulfide bonds with cysteine residues in proteins, which can alter the protein’s structure and function. This compound can also act as a reducing agent, participating in redox reactions that are crucial for maintaining cellular homeostasis. Enzymes such as thioredoxin and glutathione reductase are known to interact with thiols, including this compound, to facilitate these redox reactions .
Cellular Effects
This compound can influence various cellular processes. Its ability to form disulfide bonds can affect protein folding and stability, which in turn can impact cell signaling pathways and gene expression. For example, the formation of disulfide bonds in transcription factors can regulate their activity and thus influence gene expression. Additionally, this compound can affect cellular metabolism by participating in redox reactions that are essential for energy production and detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. The compound can also act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions. These interactions can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of disulfide bonds in proteins, which can affect protein function and cellular homeostasis. Additionally, the compound’s reducing properties can lead to changes in redox balance over time, impacting cellular processes such as energy production and detoxification .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have beneficial effects by participating in redox reactions and maintaining cellular homeostasis. At high doses, this compound can become toxic, leading to oxidative stress and damage to cellular components. Studies have shown that high doses of thiols can cause liver and kidney damage in animal models, highlighting the importance of dosage in determining the compound’s effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. The compound can interact with enzymes such as thioredoxin and glutathione reductase, which are involved in maintaining the redox balance in cells. These interactions can influence metabolic flux and the levels of metabolites in the cell. Additionally, this compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive metabolites that can impact cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. For example, the compound can bind to albumin in the blood, which facilitates its transport to different tissues. Additionally, this compound can interact with membrane transporters that regulate its uptake and distribution within cells. These interactions can influence the compound’s localization and accumulation in specific tissues and cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can participate in redox reactions that are essential for energy production. Additionally, the compound can be targeted to the endoplasmic reticulum, where it can influence protein folding and stability through the formation of disulfide bonds .
Properties
CAS No. |
25360-09-2 |
---|---|
Molecular Formula |
C16H34S |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
13,13-dimethyltetradecane-1-thiol |
InChI |
InChI=1S/C16H34S/c1-16(2,3)14-12-10-8-6-4-5-7-9-11-13-15-17/h17H,4-15H2,1-3H3 |
InChI Key |
KZIYAWAYDPPPIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(C)(C)S |
Canonical SMILES |
CC(C)(C)CCCCCCCCCCCCS |
25360-09-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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